N-(2-(2-methylthiazol-4-yl)phenyl)cyclopropanesulfonamide
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Overview
Description
Synthesis Analysis
While specific synthesis information for N-(2-(2-methylthiazol-4-yl)phenyl)cyclopropanesulfonamide is not available, a related compound, N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives, was synthesized for anticancer activity investigation . The synthesis involved a mixture of compound 5, the appropriate mercapto-(benz)azole derivative, and K2CO3 in acetone, which was refluxed for 2 hours .Scientific Research Applications
Organic Synthesis and Catalysis
- One-Pot Synthesis of Heterocyclic Sulfonamides : A study detailed the one-pot synthesis of imidazo[1,2-a]pyridin-3-yl and imidazo[2,1-b]thiazol-5-yl sulfonamides from 2-aminopyridines or 2-aminothiazole, showcasing an efficient route to heterocyclic compounds with potential pharmacological applications (Rozentsveig et al., 2013).
- Cyclopropanation Catalysis : Research on aryl sulfonamides derived from (2S)-indoline-2-carboxylic acid revealed their use as organocatalysts for cyclopropanation reactions, offering high enantiomeric excesses and showcasing the role of sulfonamides in stereoselective synthesis (Hartikka et al., 2007).
Bioactive Compound Development
- Antimicrobial and Antifungal Activity : Sulfonamide-derived ligands and their transition metal complexes were synthesized and showed moderate to significant antibacterial and antifungal activities, indicating the potential of sulfonamide derivatives in developing new antimicrobial agents (Chohan & Shad, 2011).
- Biocatalysis in Drug Metabolism : A biocatalytic system using Actinoplanes missouriensis was employed to produce mammalian metabolites of a biaryl-bis-sulfonamide compound, demonstrating the utility of microbial-based systems in drug metabolism studies (Zmijewski et al., 2006).
Materials Science and Corrosion Inhibition
- Poly[(hydrazinylazo)]thiazoles as Corrosion Inhibitors : Synthesized poly[(hydrazinylazo)]thiazoles derivatives showed effectiveness as corrosion inhibitors for cast iron-carbon alloy in acidic environments, highlighting the potential of sulfonamide-based polymers in materials protection (El-Lateef et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anticancer activity against a549 and c6 tumor cell lines .
Mode of Action
It is suggested that similar compounds may exert their anticancer effects by interacting with dna synthesis of carcinogenic cell lines and inducing apoptosis .
Biochemical Pathways
It is known that similar compounds can direct tumor cells to the apoptotic pathway , which involves a series of biochemical events leading to changes in cell morphology, cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation.
Result of Action
Similar compounds have shown significant anticancer activity, particularly against a549 and c6 tumor cell lines .
Biochemical Analysis
Biochemical Properties
Similar thiazole derivatives have been synthesized and evaluated for their anticancer activity . These compounds have shown significant anticancer activity, suggesting that they may interact with enzymes, proteins, and other biomolecules in a way that influences cell growth and proliferation .
Cellular Effects
Similar compounds have shown anticancer activity against A549 and C6 tumor cell lines . This suggests that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have shown anticancer activity, suggesting that they may exert their effects at the molecular level . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c1-9-14-13(8-18-9)11-4-2-3-5-12(11)15-19(16,17)10-6-7-10/h2-5,8,10,15H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNBEDZTAUOXBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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